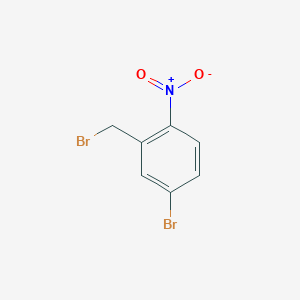

4-Bromo-2-(bromomethyl)-1-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(bromomethyl)-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDWEKIFJGXTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282543 | |

| Record name | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35287-42-4 | |

| Record name | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35287-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(bromomethyl)-1-nitrobenzene is a versatile bifunctional organic compound of significant interest in synthetic organic chemistry. Its structure, featuring a nitro group, a bromine atom on the aromatic ring, and a bromomethyl substituent, provides multiple reactive sites. This allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Chemical Identity and Properties

The Chemical Abstracts Service (CAS) has assigned two primary CAS numbers to this compound: 35287-42-4 and 82420-34-6 .[1][2][3][4][5] These numbers are used interchangeably in chemical databases and by suppliers.

Molecular Structure:

References

- 1. 4-bromo-1-(bromomethyl)-2-nitrobenzene CAS 82420-34-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 35287-42-4 [chemicalbook.com]

- 3. 4-Bromo-1-(bromomethyl)-2-nitrobenzene | 82420-34-6 [sigmaaldrich.com]

- 4. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-nitrobenzyl bromide | C7H5Br2NO2 | CID 12761378 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-nitrobenzene: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(bromomethyl)-1-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis. Its strategic substitution pattern, featuring a nitro group, a bromine atom on the aromatic ring, and a reactive benzylic bromide, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, with a particular focus on its relevance in the field of drug development. The presence of multiple reactive sites allows for selective and sequential chemical transformations, offering a gateway to a diverse range of molecular scaffolds.[1][2][3] This document aims to serve as a technical resource for researchers and scientists, providing both foundational knowledge and practical insights into the utilization of this important chemical entity.

Physicochemical Properties

This compound is a colorless to light yellow crystalline powder.[2] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol and ethers.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂NO₂ | --INVALID-LINK-- |

| Molecular Weight | 294.93 g/mol | --INVALID-LINK-- |

| Melting Point | 55-58 °C | --INVALID-LINK-- |

| Boiling Point | 190 °C at 5 mmHg | --INVALID-LINK-- |

| Appearance | Colorless to light yellow crystal or powder | --INVALID-LINK-- |

| CAS Number | 35287-42-4 | --INVALID-LINK-- |

Molecular Structure and Elucidation

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at the C4 position, a nitro group at the C1 position, and a bromomethyl group at the C2 position. The presence of these functional groups imparts distinct reactivity to different parts of the molecule. The aromatic bromine is generally less reactive towards nucleophilic substitution than the benzylic bromine. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position relative to itself.

Spectral Data Analysis

Spectroscopic techniques are essential for the structural confirmation of this compound. Although a complete set of spectral data for the target molecule is not available in the public domain, data from closely related analogs can provide valuable insights.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic protons. Based on the analysis of a similar compound, 2-bromo-1-(bromomethyl)-4-nitrobenzene, the benzylic protons (-CH₂Br) would likely appear as a singlet around δ 4.62 ppm. The aromatic protons would exhibit a more complex splitting pattern due to their coupling with each other. For 2-bromo-1-(bromomethyl)-4-nitrobenzene, the aromatic signals are observed at δ 7.65 (d, J=8.4Hz, 1H), 8.17 (dd, J=8.4, 2.2Hz, 1H), and 8.46 (d, J=2.2Hz, 1H).[8] A similar pattern would be anticipated for the title compound, with shifts influenced by the specific substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms. The carbon of the bromomethyl group is expected to appear in the aliphatic region, while the six aromatic carbons would be observed in the downfield region. The carbon attached to the nitro group would be the most deshielded among the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1530 cm⁻¹ and ~1350 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-Br stretching: ~700-500 cm⁻¹

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine atom from the benzylic position to form a stable benzylic carbocation, which would be a prominent peak in the spectrum.

Synthesis and Manufacturing

The most common and industrially viable method for the synthesis of this compound is the radical bromination of its precursor, 4-bromo-2-nitrotoluene.[8]

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Radical Bromination of 4-Bromo-2-nitrotoluene

This protocol is adapted from a similar procedure for the synthesis of 2-bromo-1-(bromomethyl)-4-nitrobenzene.[8]

Materials:

-

4-Bromo-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Chloroform

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-bromo-2-nitrotoluene in carbon tetrachloride, add N-bromosuccinimide (1.02 equivalents) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux (approximately 70 °C) and stir for 3-4 hours. Additional portions of AIBN may be added to ensure the reaction goes to completion.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with chloroform and filter to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

-

AIBN as Radical Initiator: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction.

-

Carbon Tetrachloride as Solvent: CCl₄ is a non-polar solvent that is suitable for radical reactions and is relatively inert under the reaction conditions.

-

Reflux Conditions: The reaction is typically carried out at reflux to provide the necessary thermal energy for the homolytic cleavage of the initiator and to increase the reaction rate.

An alternative synthetic route involves the bromination of (2-bromo-5-nitrophenyl)methanol using triphenylphosphine and N-bromosuccinimide in dichloromethane at 0 °C, which has been reported to give a high yield (96%).[9]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing the 4-bromo-2-nitrobenzyl moiety into various molecules. The aromatic bromine can participate in cross-coupling reactions, and the nitro group can be reduced to an amine, which can then be further functionalized.

This trifunctional nature makes it a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] While specific examples of marketed drugs derived from this exact intermediate are not prominently featured in the searched literature, its structural motifs are present in many biologically active molecules. For instance, similar brominated nitroaromatic compounds are key intermediates in the synthesis of drugs like the hedgehog pathway inhibitor vismodegib and angiotensin II receptor antagonists such as Losartan and Azilsartan.[2][10][11]

Figure 2: Key reaction pathways of this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.[2] It can cause skin and eye irritation upon contact.[2] Inhalation of dust should be avoided, and the compound should be handled in a well-ventilated area or a fume hood.[2]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical goggles should be worn.

-

Lab Coat: A flame-retardant lab coat is essential to protect against splashes.

-

Respiratory Protection: If handling large quantities or if dust is generated, a respirator may be necessary.

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] Dispose of waste in accordance with local, state, and federal regulations.[2]

Conclusion

This compound is a synthetically valuable compound with a rich chemical reactivity profile. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block in the synthesis of complex organic molecules. While its direct application in the synthesis of currently marketed drugs is not widely documented, its structural features are highly relevant to the construction of pharmacologically active scaffolds. This guide has provided a detailed overview of its molecular structure, synthesis, reactivity, and handling, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further research into the applications of this versatile intermediate is likely to uncover new and innovative synthetic pathways to novel therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 3. fishersci.com [fishersci.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 9. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum [chemicalbook.com]

- 10. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 11. nbinno.com [nbinno.com]

- 12. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Bromo-2-(bromomethyl)-1-nitrobenzene

An In-Depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-nitrobenzene

Introduction

This compound is a versatile trifunctional aromatic compound of significant interest in synthetic organic chemistry. Characterized by a benzene ring substituted with a nitro group, a bromine atom, and a bromomethyl group, this molecule serves as a pivotal intermediate in the synthesis of a wide array of more complex chemical entities. Its strategic placement of reactive functional groups allows for a variety of chemical transformations, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in the chemical sciences.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is fundamental for research and safety. This compound is known by several names and is cataloged in major chemical databases.

-

IUPAC Name : this compound[2]

-

Synonyms : 5-Bromo-2-nitrobenzyl bromide[2]

-

CAS Registry Number : 35287-42-4[2]

-

Molecular Formula : C₇H₅Br₂NO₂[2]

-

InChI Key : HEDWEKIFJGXTDZ-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 294.93 g/mol | [2][3] |

| Appearance | Colorless to light yellow crystal or powder | [4] |

| Melting Point | 55-58 °C | [4] |

| Boiling Point | 190 °C (at 5 mmHg) | [4] |

| Density | 1.946 g/mL (predicted: 2.006±0.06 g/cm³) | [4][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol.[4] | |

| Storage Temperature | Inert atmosphere, 2-8°C or under inert gas (nitrogen or Argon).[5][6] |

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the aromatic and benzylic protons. A typical spectrum would show signals for the three aromatic protons in the deshielded region and a singlet for the two benzylic protons of the -CH₂Br group.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-Br stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Benzylic Bromide (-CH₂Br) : This is the most reactive site for nucleophilic substitution. The benzylic position is activated, making the bromine a good leaving group. This allows for the introduction of a wide range of nucleophiles, a key feature in its use as a synthetic intermediate.

-

Aromatic Bromine (-Br) : The bromine atom attached to the benzene ring is less reactive towards nucleophilic aromatic substitution. However, its reactivity can be enhanced by the electron-withdrawing nitro group, particularly at the positions ortho and para to the nitro group.[7] It can also participate in transition metal-catalyzed cross-coupling reactions.

-

Nitro Group (-NO₂) : The nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[7] The nitro group can also be reduced to an amino group, providing a route to other functionalized derivatives.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the radical bromination of the corresponding methyl-substituted precursor, 4-bromo-2-nitrotoluene.[8]

Synthetic Workflow Diagram

Caption: Radical bromination of 4-bromo-2-nitrotoluene.

Experimental Protocol

The following is a representative procedure for the synthesis of this compound.

Materials:

-

4-Bromo-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

α,α'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-nitrotoluene, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN in carbon tetrachloride.

-

Reaction : Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by the thermal decomposition of AIBN, which generates free radicals.[8]

-

Monitoring : Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, can be removed by filtration.

-

Purification : The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various high-value organic compounds.

-

Pharmaceutical Synthesis : It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The reactive bromomethyl group allows for the attachment of this moiety to other molecules to build more complex drug candidates.[1][9]

-

Agrochemicals : This compound is used in the development of new pesticides and herbicides.[4][9]

-

Dyes and Pigments : It is also utilized in the production of specialty dyes.[4]

-

Organic Synthesis : In a broader sense, it is a versatile building block for introducing the 4-bromo-2-nitrobenzyl group into organic molecules, which can then be further functionalized.[8]

Safety and Handling

Due to its reactive nature, this compound must be handled with appropriate safety precautions.

-

Hazards : The compound is irritating to the skin and eyes.[4] It is classified as causing severe skin burns and eye damage.[10] Prolonged exposure should be avoided.[4] Inhalation of dust should also be prevented.[4]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a fume hood.[4] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[5][6]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.[4] Do not dump into the environment.

Conclusion

This compound is a valuable and highly reactive chemical intermediate with significant applications in organic synthesis. Its unique combination of functional groups provides multiple pathways for the construction of complex molecules for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 35287-42-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 35287-42-4 [m.chemicalbook.com]

- 6. 4-Bromo-1-(bromomethyl)-2-nitrobenzene | 82420-34-6 [sigmaaldrich.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Bromo-2-nitrobenzyl bromide | C7H5Br2NO2 | CID 12761378 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-2-(bromomethyl)-1-nitrobenzene safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(bromomethyl)-1-nitrobenzene

Authored by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for this compound, a reactive intermediate crucial for various synthetic applications in research and drug development. This guide moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the causality behind safety protocols, ensuring a proactive and informed approach to laboratory work.

Chemical Identity and Physicochemical Properties

This compound is a multi-functionalized aromatic compound. Its utility in synthesis stems from the presence of two distinct bromine substituents and a nitro group, which offer orthogonal reactivity. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in cross-coupling reactions. The electron-withdrawing nitro group influences the reactivity of the entire aromatic system.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Bromo-2-nitrobenzyl bromide | [1] |

| CAS Number | 35287-42-4 | [1][2][3] |

| Molecular Formula | C7H5Br2NO2 | [1][2][3] |

| Molecular Weight | 294.93 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow crystalline powder/solid | [2][4] |

| Melting Point | 55-58 °C | [2] |

| Boiling Point | 190 °C @ 5 mmHg; 330.2 °C (Predicted) | [2][5] |

| Density | 1.946 - 2.006 g/cm³ (Predicted) | [2][5] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol) | [2] |

Hazard Identification and Toxicological Insights

The primary hazards of this compound are derived from the benzylic bromide functional group, which is a potent lachrymator and alkylating agent. Upon contact with moisture (e.g., on skin, in eyes, or mucous membranes), it can hydrolyze to form hydrobromic acid (HBr), causing severe chemical burns. Its classification as a hazardous substance is therefore critical for risk assessment. While specific toxicological data for this exact molecule is limited, the known hazards of structurally related nitrobenzyl bromides provide a reliable basis for its classification.

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |

Note: This classification is based on the profiles of closely related isomers and functional groups.[4][6]

Expert Insights on Causality:

-

Corrosivity and Lachrymatory Effects: The high reactivity of the benzylic bromide (-CH2Br) group makes it an effective alkylating agent. It readily reacts with nucleophilic residues in biological macromolecules (proteins, DNA). Furthermore, its reaction with water is the primary cause of its severe corrosive properties. This immediate generation of HBr upon contact with tissue is what designates it as a lachrymator and a substance that causes severe burns.

-

Respiratory Irritation: Fine dust or vapors of the compound can be inhaled.[2] The same hydrolysis reaction that occurs on the skin can happen on the moist surfaces of the respiratory tract, leading to irritation, coughing, and potentially severe damage.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by a stringent PPE protocol.

Engineering Controls

All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. The fume hood provides critical protection against the inhalation of dust and vapors and contains any potential spills.

Personal Protective Equipment (PPE) Protocol

Standard laboratory attire is insufficient. The following PPE is required:

-

Hand Protection: Use heavy-duty, chemical-resistant gloves. Double-gloving (e.g., two pairs of nitrile gloves) is highly recommended. The outer glove should be removed immediately after handling the compound.

-

Eye Protection: Chemical splash goggles that form a seal around the eyes are mandatory. Due to the severe corrosivity, a full-face shield must be worn over the goggles during all procedures.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug to prevent dust from entering sleeves.

Caption: PPE selection workflow for handling the title compound.

Safe Handling, Storage, and Emergency Protocols

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within the fume hood for the handling of this compound. Ensure a waste container is prepared and properly labeled.

-

Weighing: Weigh the solid directly into a reaction vessel or a tared container within the fume hood. Avoid using a weigh boat and then transferring, as this increases the risk of creating dust.

-

Dispensing: If adding to a solvent, do so slowly and carefully to avoid splashing.

-

Post-Handling: Immediately decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of the outer pair of gloves in the designated hazardous waste container.

Storage Requirements

This compound requires specific storage conditions to maintain its integrity and prevent hazardous situations.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[5] This prevents hydrolysis from atmospheric moisture.

-

Temperature: Store in a cool, dry place, with refrigeration (2-8°C) being ideal.

-

Incompatibilities: Keep away from strong bases, oxidizing agents, and metals.

Emergency Spill Response

A spill of this solid compound presents a significant hazard.

Caption: Emergency response workflow for a solid chemical spill.

Table 3: First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Disposal Considerations

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of through an authorized environmental waste disposal company, in accordance with local, state, and federal regulations.[2]

References

- 1. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 35287-42-4 [chemicalbook.com]

- 4. 4-bromo-1-(bromomethyl)-2-nitrobenzene CAS 82420-34-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound CAS#: 35287-42-4 [m.chemicalbook.com]

- 6. 4-Bromo-2-nitrobenzyl bromide | C7H5Br2NO2 | CID 12761378 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for C7H5Br2NO2

An In-depth Technical Guide to the Structural Elucidation and Systematic Nomenclature of C7H5Br2NO2

Abstract

The molecular formula C7H5Br2NO2 represents a fascinating case study in chemical ambiguity, corresponding to a multitude of structural isomers with distinct chemical properties and functionalities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of identifying and naming these compounds. Moving beyond a simple definition, this document delves into the principles of constitutional isomerism, the application of systematic IUPAC nomenclature, and the analytical techniques essential for unambiguous structural elucidation. We will focus on the two most prominent and chemically significant classes of isomers for this formula: Dibromoaminobenzoic Acids and Dibromonitrobenzyl Bromides . By synthesizing principles of chemical nomenclature with practical analytical workflows, this guide serves as an authoritative resource for ensuring precision, accuracy, and reproducibility in research and development involving these versatile chemical entities.

The Challenge of Isomerism: Beyond the Molecular Formula

A molecular formula, such as C7H5Br2NO2, provides only the elemental composition of a molecule and is insufficient for its unique identification. The specific arrangement of these atoms gives rise to constitutional isomers—compounds with the same formula but different atomic connectivity.[1][2] This structural variance results in profoundly different physical properties, chemical reactivity, and biological activity. For C7H5Br2NO2, the arrangement of a seven-carbon framework, five hydrogens, two bromines, one nitrogen, and two oxygens can result in several stable aromatic structures. The two most plausible and significant classes are:

-

Dibromoaminobenzoic Acids: These isomers feature a benzoic acid backbone (a benzene ring attached to a carboxylic acid group) further substituted with two bromine atoms and an amino group.

-

Dibromonitrobenzyl Bromides: This class is based on a toluene (methylbenzene) backbone, where the methyl group is brominated (forming a benzyl bromide), and the aromatic ring is substituted with another bromine atom and a nitro group.

The critical first step in working with this formula is to determine which constitutional isomer is present, as their respective chemistries are fundamentally different.

Principles of Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds to ensure every distinct structure has a unique and unambiguous name.[3][4][5] For the aromatic isomers of C7H5Br2NO2, the naming process is governed by the principal functional group, which dictates the base name and the numbering of the aromatic ring.

Priority of Principal Functional Groups: When multiple functional groups are present, the one with the highest priority determines the suffix of the name. For the isomers , the order of precedence is:

-

Carboxylic Acid (-COOH)

-

Amine (-NH2)

-

Nitro (-NO2)

-

Halogen (-Br)

Nomenclature Workflow Diagram

Caption: Logical workflow for IUPAC name determination from a molecular formula.

Isomer Class 1: Dibromoaminobenzoic Acids

In this class of isomers, the carboxylic acid (-COOH) group is the principal functional group and is assigned position '1' on the benzene ring. The remaining substituents (two -Br atoms and one -NH2 group) are then given the lowest possible locants (positions).

Example Isomer: 2-Amino-3,5-dibromobenzoic acid

-

CAS Number: 609-85-8[6]

-

Structure:

-

The parent name is benzoic acid .

-

The carbon atom attached to the -COOH group is C1.

-

To give the substituents the lowest numbers, we number towards the amino group.

-

An amino group (-NH2) is at position 2.

-

Bromine atoms (-Br) are at positions 3 and 5.

-

-

IUPAC Name: 2-Amino-3,5-dibromobenzoic acid.

Other potential isomers in this class include 4-Amino-3,5-dibromobenzoic acid[6] and 3-Amino-2,4-dibromobenzoic acid, among others, each with a unique substitution pattern and corresponding IUPAC name.

Isomer Class 2: Dibromonitrobenzyl Bromides

For this class, the molecule is named as a substituted toluene, where one hydrogen on the methyl group has been replaced by bromine. This -CH2Br group makes it a "benzyl bromide". The ring is numbered starting from the carbon bearing the -CH2Br group as position '1'.

Example Isomer: 4-Bromo-2-nitrobenzyl bromide

-

CAS Number: 82420-34-6[6]

-

Structure:

-

The parent name is benzyl bromide . This is a common name used by IUPAC for (bromomethyl)benzene.

-

The carbon atom attached to the -CH2Br group is C1.

-

A nitro group (-NO2) is at position 2.

-

A bromine atom (-Br) is at position 4.

-

-

IUPAC Name: 4-Bromo-2-nitrobenzyl bromide. An alternative, more systematic name is 1-(bromomethyl)-4-bromo-2-nitrobenzene.

Analytical Characterization and Differentiation

Unambiguous identification of the correct isomer requires a suite of analytical techniques. The choice of experiment is guided by the functional groups expected in each isomer class.

Summary of Differentiating Analytical Data

| Property | Dibromoaminobenzoic Acid Isomers | Dibromonitrobenzyl Bromide Isomers | Rationale for Differentiation |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹) | Strong asymmetric/symmetric NO₂ stretches (~1530 & 1350 cm⁻¹), Aliphatic C-H stretch (~2850-3000 cm⁻¹), C-Br stretch (~500-650 cm⁻¹) | The presence of a carboxylic acid and amine vs. a nitro group and benzyl bromide provides a distinct and easily distinguishable IR fingerprint. |

| ¹H NMR Spectroscopy | Aromatic protons (δ ~7-8 ppm), Broad singlet for -COOH (δ >10 ppm, exchangeable), Broad singlet for -NH₂ (δ ~4-6 ppm, exchangeable) | Aromatic protons (δ ~7.5-8.5 ppm), Sharp singlet for -CH₂Br (δ ~4.5-5.0 ppm) | The benzylic -CH₂Br protons give a characteristic singlet in a chemical shift region distinct from any signals in the aminobenzoic acid structure. |

| Mass Spectrometry | Molecular ion peak (M⁺). Fragmentation pattern shows loss of H₂O and CO₂ from the carboxylic acid group. | Molecular ion peak (M⁺). Characteristic fragmentation includes loss of Br from the benzyl group, leading to a stable tropylium-like cation. | The initial fragmentation pathways are highly dependent on the functional groups and provide clear structural evidence. |

Experimental Protocol: ¹H NMR for Isomer Differentiation

This protocol outlines the steps to distinguish between 2-amino-3,5-dibromobenzoic acid and 4-bromo-2-nitrobenzyl bromide.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the C7H5Br2NO2 sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for both acids and less volatile compounds).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Acquire a standard one-dimensional proton (¹H) spectrum.

-

-

Data Acquisition & Analysis:

-

Set the spectral width to cover a range of 0-16 ppm.

-

Integrate all peaks to determine the relative number of protons.

-

Expected Result for 2-Amino-3,5-dibromobenzoic acid:

-

Two singlets (or narrow doublets, depending on coupling) in the aromatic region (δ ~7-8 ppm), each integrating to 1H.

-

A very broad singlet at δ > 10 ppm (COOH proton).

-

A broad singlet at δ ~5-6 ppm (NH₂ protons, integrating to 2H).

-

-

Expected Result for 4-Bromo-2-nitrobenzyl bromide:

-

Three distinct signals in the aromatic region (δ ~7.5-8.5 ppm), likely showing coupling patterns (doublet, doublet of doublets).

-

A sharp singlet at δ ~4.7 ppm, integrating to 2H (CH₂Br protons).

-

Absence of any highly deshielded (>10 ppm) or broad amine peaks.

-

-

-

Confirmation (Optional):

-

Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals for -COOH and -NH₂ will disappear, confirming their identity. The -CH₂Br signal will remain unchanged.

-

Analytical Workflow Diagram

Caption: Multi-technique workflow for the structural characterization of C7H5Br2NO2.

Applications in Research and Drug Development

The different isomers of C7H5Br2NO2 serve as valuable building blocks in organic synthesis and medicinal chemistry.

-

Dibromoaminobenzoic acids are precursors for the synthesis of heterocyclic compounds, dyes, and pharmacologically active molecules. The presence of three distinct functional groups (acid, amine, halogens) allows for selective and orthogonal chemical modifications.

-

Dibromonitrobenzyl bromides are potent electrophiles used in alkylation reactions. The benzyl bromide moiety is highly reactive towards nucleophiles, making it a useful synthon for introducing a substituted benzyl group onto a target molecule, a common strategy in the development of enzyme inhibitors and other therapeutics.[7] The nitro group can be readily reduced to an amine, providing a handle for further functionalization.[7]

Conclusion

The chemical formula C7H5Br2NO2 does not define a single substance but rather a collection of constitutional isomers with divergent structures and properties. Unambiguous communication and reproducible science demand the use of precise IUPAC nomenclature, which can only be assigned after rigorous structural elucidation. By employing a systematic approach that combines an understanding of nomenclature rules with modern analytical techniques such as NMR, IR, and mass spectrometry, researchers can confidently identify, name, and utilize the specific isomer relevant to their work. This diligence is paramount in fields like drug development, where the biological activity of a molecule is inextricably linked to its precise three-dimensional structure.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uses properties 10 constitutional isomers of C5H10 molecular formula C5H10 structural E/Zcis/trans isomers, carbon chain isomers structural formula skeletal formula of butenes pentenes cyclopentane, names. skeletal formula Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 5. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 6. Page loading... [guidechem.com]

- 7. 1,3-Dibromo-2-nitrobenzene|Organic Synthesis Building Block [benchchem.com]

Spectroscopic Characterization of 4-Bromo-2-(bromomethyl)-1-nitrobenzene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the compound 4-Bromo-2-(bromomethyl)-1-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of the spectroscopic analysis of this halogenated nitroaromatic compound. While direct experimental spectra are not presented, this guide offers expertly predicted data based on established principles of spectroscopic interpretation and the known chemical structure of the molecule.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₇H₅Br₂NO₂, is a substituted benzene derivative.[1] Its structure, featuring a nitro group, a bromine atom, and a bromomethyl group on the aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the prediction of its reactivity in various chemical transformations.

The following sections will provide a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals in the aromatic and aliphatic regions, corresponding to the protons on the benzene ring and the bromomethyl group, respectively. The electron-withdrawing nature of the nitro group will significantly deshield the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CH₂Br | ~4.5 - 4.8 | Singlet (s) | N/A | The methylene protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring, leading to a downfield shift. With no adjacent protons, the signal will be a singlet. |

| Ar-H | ~7.5 - 8.2 | Multiplet (m) | Various | The three aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The strong deshielding effect of the nitro group will shift these protons significantly downfield. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the low symmetry of the molecule, seven distinct signals are expected. The chemical shifts will be influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₂Br | ~30 - 35 | The carbon of the bromomethyl group is shifted downfield due to the attached bromine. |

| C-NO₂ | ~145 - 150 | The carbon directly attached to the strongly electron-withdrawing nitro group will be significantly deshielded. |

| C-Br | ~120 - 125 | The carbon bearing the bromine atom will be deshielded, but also subject to the "heavy atom effect," which can cause a slight upfield shift compared to what electronegativity alone would predict. |

| C-CH₂Br | ~135 - 140 | The carbon attached to the bromomethyl group will be deshielded. |

| Other Ar-C | ~125 - 135 | The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the relative positions of the substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| Nitro Group (NO₂) | 1520 - 1560 and 1340 - 1370 | Asymmetric and Symmetric Stretching | The strong electron-withdrawing nitro group gives rise to two intense and characteristic absorption bands. |

| C-Br (Aromatic) | 1000 - 1100 | Stretching | The C-Br bond on the aromatic ring will have a characteristic stretching vibration in this region. |

| C-Br (Aliphatic) | 550 - 690 | Stretching | The C-Br bond of the bromomethyl group will absorb at a lower frequency than the aromatic C-Br bond. |

| Aromatic C=C | 1450 - 1600 | Stretching | These bands are characteristic of the benzene ring. |

| Aromatic C-H | 3000 - 3100 | Stretching | The stretching vibrations of the C-H bonds on the aromatic ring. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Rationale |

| 293/295/297 | [M]⁺ | The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two bromine atoms. |

| 214/216 | [M - Br]⁺ | Loss of one bromine radical from the molecular ion. |

| 134 | [M - 2Br]⁺ | Loss of both bromine radicals. |

| 90 | [C₇H₅]⁺ | A common fragment for substituted toluenes, potentially a tropylium-like ion. |

The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion, which arises from the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

References

A Comprehensive Technical Guide to Substituted Nitrobenzene Compounds: Synthesis, Reactivity, and Applications

Abstract

Substituted nitrobenzenes are a cornerstone of modern organic chemistry, serving as indispensable intermediates in the synthesis of a vast array of commercially significant products, including pharmaceuticals, dyes, polymers, and agrochemicals.[1][2] The presence of the nitro group (—NO₂), a potent electron-withdrawing moiety, imparts unique chemical reactivity to the aromatic ring, making these compounds exceptionally versatile building blocks.[1][3] This technical guide provides an in-depth exploration of substituted nitrobenzene compounds for researchers, scientists, and professionals in drug development. It covers the core principles of their synthesis, delves into their characteristic reactivity and key chemical transformations, and highlights their critical applications. Furthermore, this guide addresses essential analytical methodologies and discusses the toxicological and environmental considerations paramount in their handling and application.

The Nitroaromatic Core: Fundamental Properties

The Nitro Group: A Locus of Reactivity

The nitro group is a unique functional moiety composed of a nitrogen atom bonded to two oxygen atoms. Its strong electron-withdrawing nature, a result of both inductive and resonance effects, is the primary determinant of the chemical behavior of nitroaromatic compounds.[3][4] This electron withdrawal deactivates the benzene ring towards electrophilic aromatic substitution, making reactions slower compared to unsubstituted benzene.[5][6] However, this deactivation is also highly regioselective, directing incoming electrophiles primarily to the meta position.[2][5][7] Conversely, the electron deficiency created in the ring, particularly at the ortho and para positions, makes substituted nitrobenzenes susceptible to nucleophilic aromatic substitution, a reaction not readily observed in electron-rich aromatics.

Physicochemical Characteristics

Nitrobenzene is a synthetic, colorless to pale yellow oily liquid with an odor reminiscent of bitter almonds.[8] It is sparingly soluble in water but miscible with most organic solvents.[8] The introduction of various substituents onto the nitrobenzene ring can significantly alter its physical properties, such as melting point, boiling point, and solubility, which are critical considerations in reaction setup and product purification.

Synthesis of Substituted Nitrobenzenes: Key Methodologies

The synthesis of substituted nitrobenzenes is predominantly achieved through electrophilic nitration, though other methods like the oxidation of anilines are also employed for specific substrates.[1]

Cornerstone of Synthesis: Electrophilic Aromatic Substitution (Nitration)

Electrophilic nitration is the most direct and widely utilized method for introducing a nitro group onto an aromatic ring.[2][9] The reaction typically involves treating the aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid, often called "mixed acid."[10]

Causality of Reagent Choice: Sulfuric acid, being a stronger acid than nitric acid, acts as a catalyst by protonating the nitric acid. This protonation facilitates the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is the key species that attacks the electron-rich benzene ring.[2][10]

Diagram: General Mechanism of Electrophilic Nitration

Caption: Mechanism of electrophilic nitration of a substituted benzene.

Experimental Protocol: Synthesis of m-Dinitrobenzene from Nitrobenzene

This protocol describes the second nitration of nitrobenzene, which is deactivated and thus requires more forcing conditions. This self-validating system uses product melting point as a key verification metric.

Objective: To synthesize 1,3-dinitrobenzene by nitrating nitrobenzene.

Materials:

-

Nitrobenzene (12.3 g, 0.1 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 30 mL)

-

Fuming Nitric Acid (HNO₃, 15 mL)

-

Ice bath

-

Water

-

Ethanol

Procedure:

-

Reaction Setup: In a 250 mL flask, carefully add 30 mL of concentrated sulfuric acid. Cool the flask in an ice bath.

-

Reagent Addition: Slowly, and with constant stirring, add 12.3 g of nitrobenzene to the cooled sulfuric acid. Maintain the temperature below 20°C.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding 15 mL of fuming nitric acid to a beaker cooled in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the nitrobenzene-sulfuric acid solution. The rate of addition must be controlled to maintain the reaction temperature below 100°C. A vigorous reaction will occur.

-

Reaction Completion: After the addition is complete, heat the mixture on a water bath at 100°C for 30 minutes to ensure the reaction goes to completion.

-

Isolation: Pour the hot reaction mixture slowly and carefully onto a large amount of crushed ice (~400 g). The product will precipitate as a solid.

-

Purification: Filter the solid product using suction filtration and wash thoroughly with cold water to remove residual acid.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain pure, pale yellow crystals of 1,3-dinitrobenzene.

-

Validation: Dry the crystals and determine the melting point. Pure 1,3-dinitrobenzene has a melting point of 89-90°C. A sharp melting point in this range confirms the identity and purity of the product.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on the desired substitution pattern, the nature of the starting material, and the required reaction conditions.

| Synthetic Route | General Transformation | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Electrophilic Nitration | Ar-H → Ar-NO₂ | HNO₃, H₂SO₄ | Good to Excellent | Well-established, readily available reagents, predictable regioselectivity.[1] | Harsh acidic conditions, potential for over-nitration, safety concerns.[1] |

| Oxidation of Anilines | Ar-NH₂ → Ar-NO₂ | Peroxy acids (e.g., TFAA/H₂O₂), KMnO₄ | Good to Excellent | Useful for substrates incompatible with nitrating conditions. | Requires an available aniline precursor, risk of over-oxidation. |

| Nucleophilic Substitution | Ar-X → Ar-NO₂ (X=halide) | NaNO₂ | Variable | Effective for highly electron-deficient rings. | Limited to specific activated substrates. |

Reactivity and Key Transformations

The true synthetic utility of substituted nitrobenzenes lies in the versatile reactivity of the nitro group itself, which can be transformed into a variety of other functional groups.

The Gateway Transformation: Reduction to Anilines

The most significant reaction of nitroaromatics is their reduction to the corresponding anilines (Ar-NH₂).[1] Anilines are fundamental precursors for countless pharmaceuticals, dyes, and polymers. This transformation introduces a nucleophilic amino group, which opens up a vast landscape of subsequent chemical modifications, including diazotization, acylation, and alkylation.

Causality of Method Choice:

-

Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): This method is clean and high-yielding but can be sensitive to other functional groups that may also be reduced. It is often preferred in industrial settings.

-

Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): A classic and robust method suitable for laboratory scale. The reaction proceeds through a series of intermediates.[11]

Diagram: Workflow for Nitrobenzene Reduction

Caption: Key steps in the reduction of a substituted nitrobenzene to an aniline.

Applications in Drug Development and Beyond

Substituted nitrobenzenes are not merely academic curiosities; they are foundational to numerous industrial processes, most notably in the life sciences.

Role as Critical Pharmaceutical Intermediates

Many blockbuster drugs trace their synthetic lineage back to a substituted nitrobenzene. The nitro-to-aniline reduction is often a key step in constructing the final active pharmaceutical ingredient (API).

-

Chloramphenicol: This antibiotic contains a p-nitrophenyl group, and its synthesis involves the nitration of a precursor molecule.[12]

-

Flutamide and Nilutamide: These are non-steroidal anti-androgen drugs used in the treatment of prostate cancer, and their structures are based on a substituted nitrobenzene framework.[13]

-

Metronidazole: An antibiotic and antiprotozoal medication, it belongs to the nitroimidazole class, highlighting the broader importance of the nitro group in bioactive heterocycles.[12][14]

In some cases, the nitro group itself is retained in the final drug, acting as a key pharmacophore. It can be involved in the drug's mechanism of action, often through bioreduction in hypoxic (low oxygen) environments, such as those found in certain tumors or anaerobic bacteria.[15][16]

Applications in Materials and Agrochemicals

Beyond pharmaceuticals, the applications of substituted nitrobenzenes are extensive:

-

Dyes and Pigments: The reduction of nitroarenes to anilines, followed by diazotization, is the basis for the vast family of azo dyes.[2][17]

-

Polymers: Aniline, produced almost exclusively from the reduction of nitrobenzene, is the monomer for polyaniline and a precursor to methylene diphenyl diisocyanate (MDI), which is used to make polyurethanes.[8][17]

-

Agrochemicals: Many pesticides and herbicides are synthesized from nitroaromatic intermediates.[2][17][18]

Analytical Methodologies

The characterization and quantification of substituted nitrobenzenes are crucial for reaction monitoring, quality control, and environmental analysis. A suite of analytical techniques is commonly employed.

| Technique | Common Detector/Method | Primary Application |

| Gas Chromatography (GC) | Mass Spectrometry (MS), Electron Capture (ECD), Flame Ionization (FID) | Separation and quantification of volatile and thermally stable nitroaromatics in complex mixtures; environmental sample analysis.[19][20] |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis Detector | Analysis of less volatile or thermally labile nitro compounds; quality control in pharmaceutical production.[20] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR | Structural elucidation, confirming substitution patterns on the aromatic ring. |

| Infrared (IR) Spectroscopy | FTIR | Identification of the nitro functional group (strong asymmetric and symmetric stretches at ~1530 and ~1350 cm⁻¹). |

| Differential Pulse Voltammetry (DPV) | Hanging Mercury Drop Electrode (HMDE) | Electrochemical detection and simultaneous determination of different nitroaromatic compounds in mixtures.[21] |

Toxicological and Environmental Profile

While synthetically useful, nitroaromatic compounds present significant health and environmental challenges. Their widespread use has led to environmental contamination of soil and groundwater.[2]

-

Toxicity: Nitrobenzene and many of its derivatives are toxic.[17][22] A primary mechanism of toxicity involves the in-vivo reduction of the nitro group, leading to the formation of reactive intermediates that can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.

-

Mutagenicity and Carcinogenicity: Many nitroaromatic compounds are mutagenic and are suspected or established carcinogens.[2] Their metabolites can form adducts with DNA, leading to genetic damage.

-

Environmental Fate: In the environment, nitrobenzenes are subject to degradation, primarily through microbial action and photolysis.[23] However, their electron-deficient nature makes them resistant to oxidative degradation, which can lead to persistence in some environments.[2] Bacteria have evolved specific pathways to use nitroaromatics as carbon and nitrogen sources, a promising area for bioremediation research.[2]

Conclusion and Future Outlook

Substituted nitrobenzenes are workhorse molecules in organic synthesis. Their importance stems from the predictable control of aromatic substitution and the unparalleled versatility of the nitro group, especially its facile reduction to an aniline. This transformation provides a critical entry point for the synthesis of a vast array of complex molecules essential to the pharmaceutical, dye, and polymer industries. While their utility is undeniable, the inherent toxicity and environmental persistence of many nitroaromatics necessitate careful handling, rigorous process control, and continued research into green chemistry alternatives and effective bioremediation strategies. The future of nitroaromatic chemistry will likely focus on developing more sustainable synthetic methods and leveraging their unique electronic properties to design novel functional materials and targeted therapeutics with improved safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 6. quora.com [quora.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Nitrobenzene Structure, Production & Uses - Lesson | Study.com [study.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. svedbergopen.com [svedbergopen.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. researchgate.net [researchgate.net]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-nitrobenzene: Synthesis, Applications, and Core Principles for the Research Professional

This guide provides a comprehensive technical overview of 4-Bromo-2-(bromomethyl)-1-nitrobenzene, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, provides validated protocols, and situates the compound within the broader context of organic chemistry.

Genesis of a Key Synthetic Building Block: Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented as a landmark discovery. Instead, its emergence is intrinsically linked to the broader development of electrophilic aromatic substitution reactions in the 19th and 20th centuries. The foundational work on nitration, dating back to Mitscherlich's synthesis of nitrobenzene in 1834, and the subsequent development of controlled bromination techniques for aromatic compounds, laid the essential groundwork.

The synthesis of this particular molecule is a logical extension of well-established principles of arene functionalization. The parent compound, toluene, is known to undergo nitration to form a mixture of ortho- and para-nitrotoluene. The methyl group of toluene makes it significantly more reactive than benzene in electrophilic aromatic substitution reactions.[1] Subsequent bromination of the aromatic ring and the benzylic position are standard transformations. Therefore, the "discovery" of this compound can be seen as an outcome of the systematic exploration of the reactivity of toluene derivatives, driven by the need for specifically functionalized building blocks in organic synthesis. Its value as an intermediate likely became apparent as the demand for complex, multi-substituted aromatic compounds grew in fields such as pharmaceuticals, agrochemicals, and materials science.[2]

Physicochemical Properties and Structural Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[3] |

| Molecular Weight | 294.93 g/mol | PubChem[3] |

| Appearance | Colorless to light yellow crystalline powder | ChemBK[4] |

| Melting Point | 55-58 °C | ChemBK[4] |

| Boiling Point | 190 °C at 5 mmHg | ChemBK[4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | ChemBK[4] |

| CAS Number | 35287-42-4 | PubChem[3] |

Spectroscopic Data:

-

¹H-NMR: The benzylic protons (-CH₂Br) are expected to appear as a singlet in the range of δ 4.7-4.8 ppm. The aromatic protons will show a characteristic splitting pattern based on their substitution.

-

¹³C-NMR: The benzylic carbon is expected to appear around δ 30-35 ppm. The aromatic carbons will have shifts influenced by the bromo and nitro substituents. The carbon bearing the nitro group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (NO₂) are expected around 1530 cm⁻¹ (asymmetric stretching) and 1345 cm⁻¹ (symmetric stretching). Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M+) and fragment ions corresponding to the loss of bromine and the nitro group would be expected.

Synthesis of this compound: A Practical Approach

The most common and logical synthetic route to this compound starts from the commercially available 4-bromo-2-nitrotoluene. This precursor already contains the desired arrangement of the bromo and nitro groups on the aromatic ring. The key transformation is the selective bromination of the benzylic methyl group.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol:

This protocol is a synthesis of established methods for the radical bromination of benzylic positions.

Materials:

-

4-Bromo-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-nitrotoluene (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.1-1.2 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents).

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 12-18 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. This crude material is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality in Experimental Design:

-

Choice of Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

-

Radical Initiator: AIBN or benzoyl peroxide is essential to initiate the free-radical chain reaction by providing an initial source of radicals upon thermal decomposition.

-

Solvent: A non-polar solvent like CCl₄ is used to prevent the ionization of NBS and to facilitate the radical mechanism.

-

Purification: Column chromatography is necessary to separate the desired product from any unreacted starting material and potential byproducts, such as the dibrominated compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two bromine atoms. The bromine atom of the bromomethyl group is at a benzylic position, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[6] The stability of the benzylic radical intermediate also facilitates free radical reactions at this position.[7]

In contrast, the bromine atom directly attached to the aromatic ring is relatively unreactive towards nucleophilic aromatic substitution due to the deactivating effect of the nitro group at the ortho position. However, it can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds.

The presence of the ortho-nitro group can influence the reactivity of the benzylic bromide. While ortho-substituents can sometimes sterically hinder reactions at the benzylic position, the electron-withdrawing nature of the nitro group can also stabilize the transition state in nucleophilic substitution reactions.[4]

Caption: Differential reactivity of the two bromine atoms.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][8] Its bifunctional nature allows for sequential and selective modifications, making it a powerful tool for building molecular complexity.

Example Application: Synthesis of a Caged Calcium Compound Precursor

A notable application of a structurally related compound, 5-bromo-2-nitrobenzyl bromide, is in the synthesis of caged calcium compounds.[5] These molecules are designed to release calcium ions upon photolysis and are important tools in cell biology research. The synthesis involves the reaction of the bromo-nitrobenzyl derivative with a calcium chelator. This example highlights the utility of this class of compounds in creating sophisticated molecular probes.

General Synthetic Utility:

-

Introduction of the 4-Bromo-2-nitrobenzyl Moiety: The compound can be used to introduce the 4-bromo-2-nitrobenzyl group into a molecule via reaction with a nucleophile. This can serve as a protecting group or as a precursor for further transformations.

-

Synthesis of Heterocycles: The benzylic bromide can be used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and indoles. For example, it has been used in the synthesis of a precursor to (3R)-3-amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one.[9]

-

Elaboration to More Complex Molecules: Following a reaction at the benzylic position, the aromatic bromine can be used as a handle for cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

General Hazards:

-

Irritant: The compound is irritating to the skin, eyes, and respiratory system.[4]

-

Lachrymator: Like many benzyl bromides, it is expected to be a lachrymator, causing tearing.[10]

-

Toxicity: While specific toxicological data for this compound is limited, related compounds such as nitroaromatics and benzyl bromides are known to be toxic.[10][11] Nitrobenzene, for example, can cause methemoglobinemia.[11] Substituted benzyl bromides can be harmful if inhaled, ingested, or absorbed through the skin.[12]

Handling Precautions:

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable synthetic intermediate whose utility is derived from the well-established principles of aromatic and benzylic reactivity. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the development of new pharmaceuticals, agrochemicals, and functional materials. As the demand for complex and precisely functionalized molecules continues to grow, the importance of such well-defined building blocks in the chemist's toolbox will only increase.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. 4-BROMO-2-NITROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzene, 1-(bromomethyl)-4-nitro- [webbook.nist.gov]

- 12. westliberty.edu [westliberty.edu]

Methodological & Application

The Synthetic Versatility of 4-Bromo-2-(bromomethyl)-1-nitrobenzene: A Guide for Advanced Organic Synthesis

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, 4-Bromo-2-(bromomethyl)-1-nitrobenzene has emerged as a highly versatile and valuable intermediate. Its trifunctional nature, presenting distinct and orthogonally reactive sites, provides chemists with a powerful tool for the synthesis of a diverse array of compounds, from pharmacologically active heterocycles to advanced materials. This guide offers an in-depth exploration of the chemistry of this compound, providing detailed application notes and protocols to empower researchers, scientists, and drug development professionals in leveraging its full synthetic potential.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of its effective and safe use in the laboratory.

Physicochemical Data

The structural and physical properties of this compound are summarized in the table below. These characteristics are crucial for planning reactions, purification procedures, and for the correct interpretation of analytical data.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Bromo-2-nitrobenzyl bromide | [1] |

| CAS Number | 35287-42-4 | [1] |

| Molecular Formula | C₇H₅Br₂NO₂ | [1] |

| Molecular Weight | 294.93 g/mol | [1] |